molecular formula C22H24FN3O3 B1653825 Mdmb-fubinaca CAS No. 1971007-93-8

Mdmb-fubinaca

Cat. No.: B1653825
CAS No.: 1971007-93-8
M. Wt: 397.4
InChI Key: RFCDVEHNYDVCMU-LJQANCHMSA-N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMB-FUBINACA involves several key steps:

    Formation of the indazole core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Introduction of the 4-fluorobenzyl group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the amino acid moiety: The amino acid moiety, specifically 3-methylvaline or tert-leucine methyl ester, is attached through an amide bond formation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: MDMB-FUBINACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydroxylated Metabolites: Formed through oxidation reactions.

    Carboxylic Acid: Formed through ester hydrolysis.

    Secondary Amines: Formed through N-dealkylation.

Scientific Research Applications

MDMB-FUBINACA has several scientific research applications:

Mechanism of Action

MDMB-FUBINACA exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including altered perception, euphoria, and sedation . The compound’s high potency and efficacy at these receptors contribute to its strong psychoactive effects and potential for toxicity .

Comparison with Similar Compounds

  • ADB-FUBINACA
  • AMB-FUBINACA
  • 5F-AB-PINACA
  • 5F-ADB
  • 5F-AMB

Comparison: MDMB-FUBINACA is unique due to its specific structural features, such as the presence of the 4-fluorobenzyl group and the 3-methylvaline moiety. These structural elements contribute to its high affinity and potency at cannabinoid receptors . Compared to similar compounds like ADB-FUBINACA and AMB-FUBINACA, this compound exhibits distinct pharmacokinetic and metabolic profiles, which influence its duration of action and potential for adverse effects .

Properties

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDVEHNYDVCMU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010003
Record name MDMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971007-93-8, 1715016-77-5
Record name MDMB-FUBINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDMB-FUBINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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